molecular formula C11H16N2O3 B2688425 (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 1808320-08-2

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B2688425
CAS No.: 1808320-08-2
M. Wt: 224.26
InChI Key: GLCZJVBGCBLVOP-ZJUUUORDSA-N
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Description

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral compound featuring a pyrazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the construction of the pyrazole ring followed by the formation of the oxane ring. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable oxane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines (NH₂R) or thiols (SHR) under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The oxane ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
  • (2R,3R)-2-(1-phenyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Uniqueness

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of an ethyl group on the pyrazole ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-13-7-8(6-12-13)10-9(11(14)15)4-3-5-16-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCZJVBGCBLVOP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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